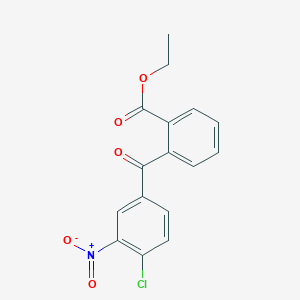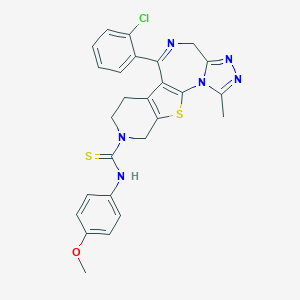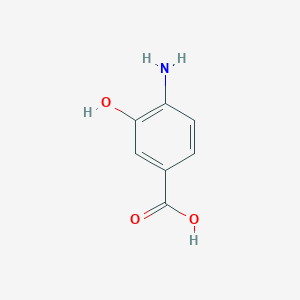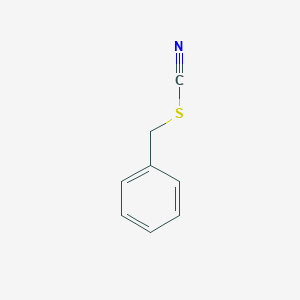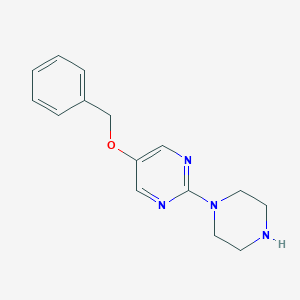
5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Vue d'ensemble
Description
5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine, also known as 5-BOPP, is a synthetic organic compound used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyrimidine ring and a piperazine ring. This compound is used in a variety of laboratory experiments, as it has been found to have a wide range of biochemical and physiological effects. This article will discuss the synthesis method of 5-BOPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Pyrimidine Derivatives in Drug Development
Pyrimidines are crucial in medicinal chemistry, serving as core structures for developing drugs with a wide range of pharmacological activities. Recent reviews and research developments have highlighted pyrimidine derivatives' roles in anti-inflammatory, anticancer, and anti-infectious agent development. The structural versatility of pyrimidines allows for significant modifications, leading to novel therapeutic agents with optimized efficacy and minimized toxicity. Studies on pyrimidine derivatives have underscored their potential in rational drug design, especially when targeting specific receptors or enzymes within cellular pathways (Rashid et al., 2021).
Pyrimidine Scaffolds in CNS Drug Development
The pyrimidine ring system is a privileged structure in the design of central nervous system (CNS) acting drugs. A comprehensive review of functional chemical groups likely to yield novel CNS agents highlighted the significance of pyrimidine derivatives. These compounds are explored for their potential to interact with various CNS targets, offering insights into developing new treatments for disorders such as depression, anxiety, and psychosis. The review indicates that specific functional groups, including pyrimidines, are valuable lead molecules in synthesizing compounds with CNS activity, underscoring the scaffold's importance in neuropharmacology (Saganuwan, 2017).
Pyrimidine-Based Optical Sensors
In addition to therapeutic applications, pyrimidine derivatives have been investigated as optical sensors, demonstrating the scaffold's versatility in scientific research. A review covering literature from 2005 to 2020 detailed the development of pyrimidine-based optical sensors for detecting various chemical species. These sensors exploit the electronic properties of pyrimidines, allowing for sensitive and selective detection mechanisms. This application highlights the pyrimidine ring's role beyond pharmacology, extending into analytical chemistry and diagnostic tools (Jindal & Kaur, 2021).
Mécanisme D'action
- N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride (CAS#: 2589531-47-3) is a structurally similar compound with a piperazine ring and a pyrimidine core . It might share similar targets.
Target of Action
Result of Action
Propriétés
IUPAC Name |
5-phenylmethoxy-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCDQKNRWBVNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384382 | |
| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87789-61-5 | |
| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

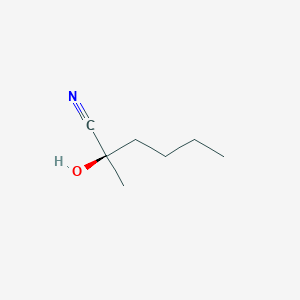
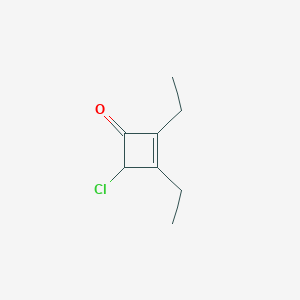



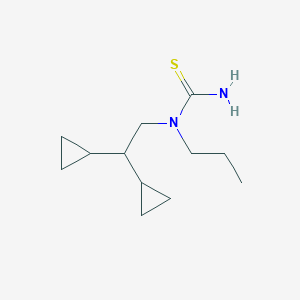
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
